(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the conditions under which the synthesis occurs, such as temperature, pressure, and pH.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity/basicity, redox potential).Scientific Research Applications
Bacterial Catabolism of Acetic Acid Derivatives
Research on bacterial catabolism of indole-3-acetic acid (IAA), a molecule structurally related to acetic acid, demonstrates the microbial ability to degrade or assimilate IAA. This process involves gene clusters (iac/iaa) enabling bacteria to convert IAA into useful metabolites, potentially offering insights into biotechnological applications involving acetic acid derivatives for environmental and agricultural improvements (Laird, Flores, & Leveau, 2020).
Acetic Acid in Corrosion Studies
Acetic acid's role in the corrosion of metals, particularly copper, highlights its significance in understanding and mitigating corrosion in industrial contexts. This understanding can inform the development of corrosion-resistant materials and coatings, potentially relevant to compounds with similar acetic acid functionalities (Bastidas & La Iglesia, 2007).
Role in Fermented Beverages
The study of acetic acid bacteria (AAB) in the production of vinegar and fermented beverages underscores the importance of such compounds in food science. This research could be relevant to understanding the fermentation potential of related acetic acid derivatives in food and beverage industries (Lynch et al., 2019).
Acetic Acid Derivatives in Organic Chemistry
Research into the chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza, which shares structural motifs with cinnolin compounds, provides insights into the potential pharmacological applications of similar compounds. This includes antioxidant, anti-inflammatory, and anti-tumor properties, suggesting a wide range of biomedical applications (Jiang et al., 2005).
Acetic Acid in Environmental Chemistry
The environmental fate and effects of acetic acid and its derivatives, particularly in aquatic systems, highlight the ecological impact and biodegradability of such compounds. Understanding these effects is crucial for assessing the environmental safety of chemicals with similar structures (Staples, 2001).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Future Directions
This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBFCFXGJKVRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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